Cas no 1202-88-6 (4-phenylazepan-4-ol hydrochloride)

4-Phenylazepan-4-ol hydrochloride is a synthetic organic compound featuring a phenyl-substituted azepane ring with a hydroxyl group at the 4-position, in its hydrochloride salt form. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical research. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The compound’s rigid yet flexible azepane scaffold is of interest in medicinal chemistry for designing bioactive molecules, particularly in central nervous system (CNS) targeting applications. Its well-defined stereochemistry and functional group compatibility further support its utility in structure-activity relationship (SAR) studies and drug development.
4-phenylazepan-4-ol hydrochloride structure
1202-88-6 structure
Product Name:4-phenylazepan-4-ol hydrochloride
CAS No:1202-88-6
MF:C12H18ClNO
MW:227.730422496796
CID:4577103
PubChem ID:86812288
Update Time:2025-11-01

4-phenylazepan-4-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepin-4-ol, hexahydro-4-phenyl-, hydrochloride (1:1)
    • 4-phenylazepan-4-ol hydrochloride
    • Inchi: 1S/C12H17NO.ClH/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H
    • InChI Key: YCFHDJKKHXLUNJ-UHFFFAOYSA-N
    • SMILES: N1CCCC(C2=CC=CC=C2)(O)CC1.[H]Cl

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4-phenylazepan-4-ol hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1202-88-6)4-phenylazepan-4-ol hydrochloride
Order Number:A1037614
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:02
Price ($):693.0
Email:sales@amadischem.com

4-phenylazepan-4-ol hydrochloride Related Literature

Additional information on 4-phenylazepan-4-ol hydrochloride

Introduction to 4-phenylazepan-4-ol hydrochloride (CAS No. 1202-88-6)

4-phenylazepan-4-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1202-88-6, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the azepane class of heterocyclic structures, characterized by a seven-membered aromatic ring system fused with an azacycloalkane moiety. The presence of a phenyl group at the 4-position and the hydrochloride salt form enhances its solubility and pharmacological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 4-phenylazepan-4-ol hydrochloride imparts unique chemical and biological properties that have garnered interest from researchers in medicinal chemistry. The azepane ring system is known for its stability and ability to mimic the conformational flexibility of certain biological targets, such as enzymes and receptors. The phenyl substituent further contributes to hydrophobic interactions, influencing binding affinity and metabolic stability. These features make it a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing attention on 4-phenylazepan-4-ol hydrochloride due to its potential applications in treating neurological disorders. Studies have demonstrated that azepane derivatives exhibit properties similar to benzodiazepines but with reduced side effects, such as dependence and sedation. The hydrochloride salt form enhances the compound's pharmacokinetic profile, facilitating better absorption and distribution in vivo.

One of the most compelling aspects of 4-phenylazepan-4-ol hydrochloride is its role as a precursor in synthesizing more complex molecules with targeted pharmacological effects. Researchers have leveraged its structural framework to develop compounds with potential applications in anxiety management, sleep disorders, and even as adjuncts in pain management regimens. The compound's ability to modulate neurotransmitter activity without causing excessive sedation makes it an attractive candidate for further investigation.

The synthesis of 4-phenylazepan-4-ol hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as phenylacetic acid derivatives. The process often includes cyclization steps to form the azepane ring, followed by functional group modifications to introduce the hydroxyl group at the 4-position. The final step involves converting the free base into its hydrochloride salt, which improves solubility and shelf stability.

Recent advancements in computational chemistry have enabled more efficient design and optimization of derivatives based on 4-phenylazepan-4-ol hydrochloride. Molecular modeling studies have identified key structural features that enhance binding affinity to specific targets, guiding the development of next-generation compounds with improved efficacy and selectivity. These computational approaches complement traditional synthetic strategies, accelerating the drug discovery pipeline.

The pharmacological profile of 4-phenylazepan-4-ol hydrochloride has been extensively studied in preclinical models. Initial findings suggest that it interacts with GABAergic receptors without significant affinity for other central nervous system receptors, minimizing off-target effects. This selectivity is crucial for developing safer therapeutic agents with fewer side effects compared to existing treatments.

In conclusion, 4-phenylazepan-4-ol hydrochloride (CAS No. 1202-88-6) represents a promising compound in pharmaceutical research due to its unique structural properties and potential therapeutic applications. Its role as a scaffold for developing novel bioactive molecules underscores its importance in medicinal chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a significant role in future drug development efforts.

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Amadis Chemical Company Limited
(CAS:1202-88-6)4-phenylazepan-4-ol hydrochloride
A1037614
Purity:99%
Quantity:1g
Price ($):693.0
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